molecular formula C5H6S2 B1346802 2-Thiophenemethanethiol CAS No. 6258-63-5

2-Thiophenemethanethiol

Cat. No. B1346802
CAS RN: 6258-63-5
M. Wt: 130.2 g/mol
InChI Key: GCZQHDFWKVMZOE-UHFFFAOYSA-N
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Description

2-Thiophenemethanethiol, also known as Thenyl mercaptan, 2-Thienylmethanethiol, 2-Thenyl mercaptan, and Thiophene-2-methanethiol, is an organic compound with the molecular formula C5H6S2 . It belongs to the class of organic compounds known as heteroaromatic compounds, which are compounds containing an aromatic ring where a carbon atom is linked to a heteroatom . It has a coffee, fishy, and roast taste .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Thiophenemethanethiol, has been a topic of interest in recent years . One method involves the electrocatalytic oxidation of 2-thiophenemethanol in an aqueous acidic medium. Nanocarbon spheres (NCS) coated on carbon fiber paper (CFP) were used as a host matrix to disperse manganese dioxide nanoparticles from phosphate buffer solution through electrochemical deposition .


Molecular Structure Analysis

The molecular structure of 2-Thiophenemethanethiol consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular weight of the compound is 130.231 .


Physical And Chemical Properties Analysis

2-Thiophenemethanethiol is a clear liquid with a color that ranges from colorless to light yellow to light orange . It has a boiling point of 86 °C and a density of 1.20 .

Scientific Research Applications

2-Thiophenemethanethiol is a chemical compound with the formula C₅H₆S₂ . It has a molecular weight of 130.22 g/mol and is a clear, colorless liquid . It’s also known by other names such as Thenyl Mercaptan, 2- (Mercaptomethyl)thiophene, and 2-Thenylmercaptan .

Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .

Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

Safety And Hazards

2-Thiophenemethanethiol is a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling the compound . The contents or container should be disposed of at an approved waste disposal plant .

properties

IUPAC Name

thiophen-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZQHDFWKVMZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211618
Record name Thenyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

166.00 °C. @ 760.00 mm Hg
Record name 2-Thiophenemethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name 2-Thiophenemethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Thiophenemethanethiol

CAS RN

6258-63-5
Record name 2-Thiophenemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6258-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thenyl mercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thenyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-2-methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THENYL MERCAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JML279XS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Thiophenemethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
E Ito, J Noh, M Hara - Surface science, 2008 - Elsevier
Adsorption states and thermal desorption behavior of self-assembled monolayers (SAMs) of 2-thiophenethiol (TT) and 2-thiophenemethanethiol (TM) on Au(111) were investigated by X-…
Number of citations: 26 www.sciencedirect.com
T Huynh-Ba, W Matthey-Doret, LB Fay… - Journal of agricultural …, 2003 - ACS Publications
… 2-Thiophenemethanethiol 6 was obtained in a yield of 22% after 40 h of incubation. It was … 2-Thiophenemethanethiol 6 could be useful as a flavoring since it was described to impart a …
Number of citations: 27 pubs.acs.org
X Jia, Q Zhou, J Wang, C Liu, F Huang… - Journal of Food …, 2019 - Wiley Online Library
… had an OAV ≥ 1 in the MSO, but it was lower than 1 in the RSO, and among them, 15 compounds had an OAV > 100 in the MSO including 2-furfurylthiol, 2-thiophenemethanethiol, …
Number of citations: 47 onlinelibrary.wiley.com
Y Luo, Y Zhang, F Qu, P Wang, J Gao, X Zhang, J Hu - Foods, 2022 - mdpi.com
Shandong matcha has the quality characteristics of bright green color, seaweed-like aroma and strong, fresh and brisk taste. In order to identify the characteristic aroma components …
Number of citations: 4 www.mdpi.com
Y Luo, Y Zhang, F Qu, P Wang, J Gao, X Zhang, J Hu - 2022 - pdfs.semanticscholar.org
Shandong matcha has the quality characteristics of bright green color, seaweed-like aroma and strong, fresh and brisk taste. In order to identify the characteristic aroma components …
Number of citations: 0 pdfs.semanticscholar.org
MS Madruga, DS Mottram - Journal of the Brazilian Chemical Society, 1998 - SciELO Brasil
… 2-Thiophenemethanethiol [54] has been reported as a product of the reaction of H 2 S and 2-furfural 26 . The 2- or 3-thiophenethiol [37], which was detected in all three reaction mixtures…
Number of citations: 58 www.scielo.br
JH Arrizabalaga, JS Casey, JC Becca, L Jensen… - JCIS Open, 2021 - Elsevier
… Two different dienes were used in this study: 2-Thiophenemethanethiol (T-1) which was obtained commercially and 4,5-Dimethyl-N-(2-sulfanylethyl)-2-thiophenecarboxamide (T-2) …
Number of citations: 5 www.sciencedirect.com
JS Casey, JH Arrizabalaga, M Abu-Laban… - Journal of colloid and …, 2020 - Elsevier
This study explores the use of differential heating of magnetic nanoparticles with different sizes and compositions (MFe 2 O 4 (M = Fe, Co)) for heteroplexed temporal controlled release …
Number of citations: 9 www.sciencedirect.com
Y Zhai, X Xia, S Deng, H Cui, K Hayat, X Zhang, CT Ho - Food Chemistry, 2023 - Elsevier
The flavor intensity of thermally processed 2‑threityl-thiazolidine-4-carboxylic acid (TTCA) was significantly improved to 1.56 times of that generated from MRPs, but its flavor profile was …
Number of citations: 5 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
… On the basis of the application of the Procedure, 3-mercaptothiophene [FL-no: 15.082], 2-methyl-3mercaptothiophene [FL-no: 15.087] and 2-thiophenemethanethiol [FL-no: 15.108] are …
Number of citations: 84 efsa.onlinelibrary.wiley.com

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